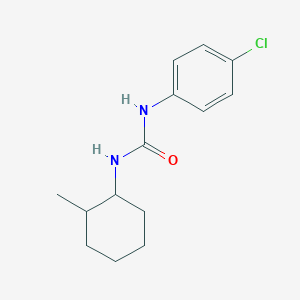
1-Deoxy-1-(4-toluidino)hex-2-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-1-(4-toluidino)hex-2-ulose is a unique organic compound with the molecular formula C13H19NO5 and a molecular weight of 269.3 g/mol . This compound is characterized by the presence of a toluidine group attached to a hexulose backbone, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Deoxy-1-(4-toluidino)hex-2-ulose typically involves the reaction of 4-toluidine with a suitable hexulose derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Deoxy-1-(4-toluidino)hex-2-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Deoxy-1-(4-toluidino)hex-2-ulose has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-(4-toluidino)hex-2-ulose involves its interaction with specific molecular targets and pathways. The toluidine group in the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Deoxy-1-(4-toluidino)hex-2-ulose can be compared with other similar compounds, such as:
1-Deoxy-1-(4-morpholinyl)hex-2-ulose: This compound has a morpholine group instead of a toluidine group, leading to different chemical and biological properties.
2,3-Dideoxy-Hex-2-enopyranosides: These compounds have a similar hexulose backbone but differ in the functional groups attached, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
5469-72-7 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxy-1-(4-methylanilino)hexan-2-one |
InChI |
InChI=1S/C13H19NO5/c1-8-2-4-9(5-3-8)14-6-10(16)12(18)13(19)11(17)7-15/h2-5,11-15,17-19H,6-7H2,1H3 |
InChI Key |
UGWBOGBIRYZHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate](/img/structure/B11972740.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11972741.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972749.png)
![6-Amino-1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11972751.png)

![9-methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11972757.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11972767.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B11972768.png)
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972775.png)

![4-hydroxy-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B11972778.png)
![Diisopropyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11972786.png)
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B11972795.png)
